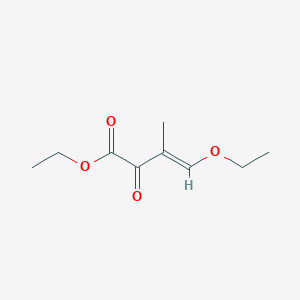

(E)-Ethyl 4-ethoxy-3-methyl-2-oxobut-3-enoate

Description

Significance of α,β-Unsaturated α-Keto Esters in Synthetic Chemistry

The α,β-unsaturated α-keto ester moiety is a highly valuable functional group in organic synthesis due to its diverse reactivity. nih.gov These compounds feature a conjugated system composed of an alkene, a ketone, and an ester group, which results in multiple electrophilic sites. This electronic arrangement allows them to participate in a wide array of chemical transformations, making them powerful intermediates for constructing complex molecular architectures. acs.org

Their key reactive features include:

Michael (1,4-Conjugate) Addition: The β-carbon of the unsaturated system is susceptible to attack by nucleophiles.

1,2-Addition: The carbonyl carbon of the ketone can be targeted by strong nucleophiles.

Cycloaddition Reactions: The electron-deficient carbon-carbon double bond can act as a dienophile in Diels-Alder reactions. nih.gov

Multicomponent Reactions: The multiple reactive sites allow for their use in complex, one-pot transformations.

This versatility makes α,β-unsaturated α-keto esters crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and natural products. nih.gov

Role of (E)-Ethyl 4-ethoxy-3-methyl-2-oxobut-3-enoate as a Versatile Synthetic Building Block

Based on its structure, this compound can be recognized as a highly functionalized and versatile synthetic building block. The specific arrangement of its functional groups—an ethyl ester, an α-keto group, a β-methyl group, and a β-ethoxy group—offers unique reactivity that can be exploited in targeted organic synthesis.

The table below outlines the key structural features and their corresponding influence on the molecule's reactivity.

| Structural Feature | Influence on Reactivity | Potential Synthetic Applications |

| α-Keto Ester | Provides two adjacent electrophilic centers, enabling chelation with metal catalysts and directing stereoselective reactions. | Asymmetric catalysis, synthesis of chiral alcohols and ketoesters. nih.gov |

| α,β-Unsaturation | Creates a conjugated system, activating the β-carbon for nucleophilic attack (Michael addition). | Formation of new carbon-carbon and carbon-heteroatom bonds. |

| β-Methyl Group | Introduces steric hindrance that can influence the regioselectivity and stereoselectivity of incoming nucleophiles. | Diastereoselective synthesis. |

| β-Ethoxy Group | Functions as an enol ether, making the β-carbon highly susceptible to nucleophilic attack, often leading to the substitution of the ethoxy group. | Synthesis of substituted pyrazolones, pyridazinones, and other heterocyclic systems. |

The combination of these features makes the compound a potentially valuable precursor for creating complex heterocyclic compounds, which are common scaffolds in medicinal chemistry.

Overview of Research Trajectories Pertaining to Conjugated Enones and Alkoxyenones

Research in the field of conjugated systems like enones and alkoxyenones is continually advancing, with a focus on developing novel synthetic methods and applications.

Key Research Areas:

Asymmetric Catalysis: A major trend involves the use of chiral catalysts (both metal-based and organocatalysts) to control the stereochemical outcome of reactions involving these substrates. This is crucial for the synthesis of enantiomerically pure pharmaceutical compounds. nih.gov

Development of Novel Reactions: Chemists are constantly exploring new transformations. For instance, β,γ-unsaturated α-ketoesters have been developed as versatile synthons in various annulation reactions to create complex cyclic systems. nih.gov

Green Chemistry: There is a growing emphasis on developing more environmentally friendly synthetic routes. This includes the use of milder reaction conditions, more efficient catalysts, and atom-economical processes.

Application in Total Synthesis: Conjugated enones and their derivatives remain indispensable tools in the total synthesis of complex natural products, where their predictable reactivity is used to build intricate molecular frameworks.

Alkoxyenones, such as this compound, are of particular interest because the alkoxy group can serve as a good leaving group, facilitating subsequent cyclization or substitution reactions to build elaborate molecular structures.

Structure

3D Structure

Properties

IUPAC Name |

ethyl (E)-4-ethoxy-3-methyl-2-oxobut-3-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4/c1-4-12-6-7(3)8(10)9(11)13-5-2/h6H,4-5H2,1-3H3/b7-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRKJMAORHOOJGK-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=C(C)C(=O)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C=C(\C)/C(=O)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for E Ethyl 4 Ethoxy 3 Methyl 2 Oxobut 3 Enoate

Established Synthetic Routes and Precursor Chemistry

Established methods for the synthesis of (E)-Ethyl 4-ethoxy-3-methyl-2-oxobut-3-enoate primarily involve the formation of the enol ether moiety from a β-keto ester precursor or the acylation of a pre-formed enol ether. These routes are well-documented for analogous compounds and are foundational in organic synthesis.

Acid-Catalyzed Esterification Approaches

One of the most direct and widely used methods for synthesizing β-alkoxy-α,β-unsaturated esters is the acid-catalyzed reaction of a β-keto ester with an orthoformate. For the target molecule, this involves the reaction of ethyl 2-methylacetoacetate (B1246266) (also known as ethyl 3-methyl-2-oxobutanoate) with triethyl orthoformate. researchgate.netresearchgate.net

The reaction is typically catalyzed by a protic acid, such as sulfuric acid or p-toluenesulfonic acid, or a Lewis acid. The mechanism proceeds through the initial formation of a ketal intermediate from the ketone carbonyl of the β-keto ester. Subsequent elimination of two molecules of ethanol, driven by the formation of the conjugated system, yields the thermodynamically stable (E)-enol ether. The (E)-isomer is generally favored due to reduced steric interaction between the C3-methyl group and the ethyl ester group.

Table 1: Representative Conditions for Acid-Catalyzed Synthesis

| Precursor | Reagent | Catalyst | Solvent | Reaction Time | Yield |

|---|---|---|---|---|---|

| Ethyl 2-methylacetoacetate | Triethyl orthoformate | Acetic Anhydride / H₂SO₄ | None | 3-5 hours | High |

Data based on analogous reactions described in the literature. researchgate.net

Reactions Involving Ethyl Vinyl Ether and Ethyl Chloroformylformate

An alternative strategy involves the acylation of a suitable enol ether. In this approach, an enol ether derived from a propionate (B1217596) ester, such as 1-ethoxy-1-(triethylsilyloxy)propene, can be acylated with ethyl chloroformylformate (also known as ethyl oxalyl chloride). orgsyn.org This reaction is a variation of the Claisen condensation.

The enol ether, an electron-rich alkene, acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ethyl chloroformylformate. wikipedia.org This process is often mediated by a Lewis acid to activate the acylating agent. The choice of the enol ether precursor is critical to ensure the correct substitution pattern on the final product. The reaction provides a direct method for carbon-carbon bond formation and installation of the α-keto ester functionality.

Organometallic Reagent Mediated Syntheses

Organometallic reagents, particularly Lewis acidic metal complexes, can effectively catalyze the synthesis of β-alkoxy-α,β-unsaturated esters. Indium(III) triflate (In(OTf)₃), for example, is a highly effective Lewis acid catalyst for various organic transformations, including additions to carbonyl compounds. orgsyn.org

In a potential pathway, a metal enolate of ethyl propionate could be generated using a suitable base (e.g., lithium diisopropylamide, LDA) and then reacted with an electrophilic species like ethyl ethoxyglyoxylate. Alternatively, Lewis acids such as titanium tetrachloride (TiCl₄) can mediate the condensation between a ketene (B1206846) silyl (B83357) acetal (B89532) (derived from ethyl propionate) and an acyl chloride, providing a route to the β-keto ester core structure. organic-chemistry.org These methods offer mild reaction conditions and can exhibit high levels of chemo- and regioselectivity.

Stereoselective Synthesis Strategies

The geometry of the double bond is a key feature of the target molecule, with the (E)-configuration being specified. For many of the established synthetic routes, the (E)-isomer is the thermodynamically favored product. In the acid-catalyzed reaction of ethyl 2-methylacetoacetate with triethyl orthoformate, the transition state leading to the (E)-product minimizes steric repulsion between the newly formed ethoxyvinyl group and the existing ester moiety, making it the major product upon equilibration.

While specific chiral catalysts for the asymmetric synthesis of this particular molecule are not widely documented, general strategies for stereoselective synthesis of α,β-unsaturated esters often rely on Wittig-type reactions or Horner-Wadsworth-Emmons reactions with phosphorus ylides, where the geometry of the resulting alkene can be controlled by the choice of reagents and reaction conditions. However, for β-alkoxy substitution, the orthoformate route remains one of the most straightforward methods for achieving high (E)-selectivity.

Modern Advancements in Synthesis Protocols

Recent advancements in synthetic methodology have focused on improving the efficiency, sustainability, and speed of chemical reactions. Microwave-assisted synthesis has emerged as a powerful tool in this regard.

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions directly and efficiently, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. tsijournals.comcore.ac.uk

The acid-catalyzed synthesis of this compound from ethyl 2-methylacetoacetate and triethyl orthoformate is an ideal candidate for microwave enhancement. Similar esterification and condensation reactions have been shown to proceed much more rapidly under microwave irradiation. mdpi.comrsc.org The sealed-vessel conditions often used in microwave synthesis can also be advantageous for reactions involving volatile reagents.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Analogous Reactions

| Method | Heating | Temperature | Reaction Time | Typical Yield |

|---|---|---|---|---|

| Conventional | Oil Bath | Reflux | Several Hours | Good to High |

This table represents a generalized comparison based on literature for similar organic transformations. tsijournals.commdpi.com

This enhancement is attributed to the efficient and uniform heating of the reaction mixture, which can accelerate the rate-determining steps of the reaction, such as the formation of the ketal intermediate and the subsequent elimination of ethanol.

Eco-Friendly and Green Chemistry Approaches

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of fine chemicals, including α,β-unsaturated esters. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For the synthesis of compounds like this compound, several green strategies can be considered.

One key principle is the use of renewable starting materials. For instance, the synthesis of related α,β-unsaturated carbonyl compounds has been achieved using glyceraldehyde acetonide, a derivative of the bio-based chemical glyceraldehyde. scielo.br This approach moves away from traditional petroleum-based feedstocks. Another green strategy involves the use of environmentally friendly solvents. Ethyl acetate, for example, is considered a greener alternative to more hazardous solvents like acetonitrile (B52724) and chlorobenzene (B131634) and has been successfully used in related polymer synthesis. rsc.orgresearchgate.net

The concept of atom economy, which seeks to maximize the incorporation of reactant atoms into the final product, is also a central tenet of green chemistry. acs.org Synthetic routes with high atom economy, such as addition reactions, are preferable to those that generate significant amounts of byproducts. Furthermore, minimizing derivatization steps, such as the use of protecting groups, can reduce reagent consumption and waste generation. acs.org

Catalytic Methods in Formation Reactions

Catalytic methods are highly desirable in organic synthesis as they can offer high efficiency, selectivity, and the ability to carry out reactions under mild conditions with only a small amount of catalyst. For the formation of substituted 2-oxobut-3-enoates, various catalytic systems have been explored.

A notable example for a structurally similar compound involves the use of an Indium(III) triflate [In(OTf)₃] catalyst. This method facilitates the addition of an active methylene (B1212753) compound to an unactivated alkyne, providing a direct route to α-alkenyl carbonyl compounds. rsc.org This type of reaction is advantageous as it can often be performed without a solvent, simplifying the workup procedure and reducing waste. rsc.org

Furthermore, the development of enantioselective catalytic methods allows for the synthesis of chiral molecules with a high degree of stereocontrol. For related butenolides and butyrolactones, asymmetric catalysis has been employed to produce structurally diverse derivatives with excellent enantioselectivity. nih.gov This often involves the use of chiral metal complexes or organocatalysts. For instance, chiral bifunctional amine-squaramide catalysts have been used in the asymmetric vinylogous Michael addition of α,β-unsaturated γ-butyrolactam to 2-enoylpyridines. rsc.org Copper-catalyzed enantioselective conjugate additions have also been developed for the synthesis of related compounds. nih.gov

The table below summarizes some catalytic approaches applicable to the synthesis of substituted butenoates and related compounds.

| Catalyst System | Reaction Type | Key Features |

| Indium(III) triflate [In(OTf)₃] | Addition of active methylene compounds to alkynes | Can be performed solvent-free; high efficiency. rsc.org |

| Chiral Guanidine-based Catalyst | Asymmetric Vinylogous Aldol (B89426) Reaction | Enables enantioselective synthesis of butenolides. nih.gov |

| Chiral Bifunctional Amine-Squaramide | Asymmetric Vinylogous Michael Addition | High yields and excellent diastereoselectivities and enantioselectivities. rsc.org |

| Copper-based Catalysts | Enantioselective Conjugate Addition | Useful for creating complex molecules from simple starting materials. nih.gov |

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical step in developing a synthetic methodology to maximize the yield and purity of the desired product while minimizing reaction times and the formation of byproducts. Key parameters that are often varied include temperature, solvent, catalyst loading, and the concentration of reactants.

In the context of the Indium(III) triflate-catalyzed synthesis of a related α-alkenyl carbonyl compound, it was found that for a low catalyst loading (0.05 mol %), a higher temperature was necessary to achieve a good yield. rsc.org Conversely, a higher catalyst loading (20 mol %) allowed the reaction to proceed smoothly at room temperature. rsc.org This demonstrates a common trade-off between catalyst cost and energy consumption.

The presence of additives can also play a crucial role in optimizing reactions. For instance, in the aforementioned indium-catalyzed reaction, the addition of a base such as triethylamine (B128534) was found to be necessary for acid-sensitive substrates to prevent decomposition. rsc.org Similarly, the use of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) was essential in certain cases to prevent the desilylation of the product. rsc.org

The choice of solvent can also significantly impact the outcome of a reaction. While some reactions can be run neat, others may require a solvent to ensure proper mixing and heat transfer. The selection of an appropriate solvent involves considering its polarity, boiling point, and compatibility with the reactants and catalyst.

A systematic approach to optimization, such as a Design of Experiments (DoE), can be employed to efficiently explore the effects of multiple variables on the reaction outcome.

Scale-Up Considerations for Research Applications

The transition of a synthetic procedure from a laboratory scale to a larger, research-application scale presents several challenges that need to be addressed. Key considerations include the availability and cost of starting materials, the safety and environmental impact of the process, the efficiency of the reaction, and the ease of product isolation and purification.

For catalytic processes, the cost and efficiency of the catalyst are of paramount importance. A highly efficient catalyst with a high turnover number (TON) is desirable as it minimizes the amount of catalyst needed, which is particularly important for expensive or precious metal catalysts. The ability to recover and reuse the catalyst is another significant factor in improving the economic and environmental viability of a process. mdpi.com

Heat transfer becomes a more critical issue on a larger scale. Exothermic reactions that are easily controlled in a small flask may require specialized equipment to dissipate heat and prevent runaway reactions. The mode of purification is another important consideration. Distillation, crystallization, and chromatography are common purification techniques, and their feasibility on a larger scale must be evaluated. For instance, a procedure that yields a product that can be purified by distillation under reduced pressure is often scalable. rsc.org

The table below outlines key considerations for scaling up the synthesis of fine chemicals like this compound for research applications.

| Consideration | Key Factors |

| Catalyst | Cost, turnover number (TON), ease of separation, reusability. mdpi.com |

| Reaction Conditions | Solvent-free or use of green solvents, ambient temperature and pressure. acs.orgrsc.org |

| Process Safety | Heat management for exothermic reactions, handling of hazardous materials. |

| Downstream Processing | Scalability of purification methods (e.g., distillation, crystallization). rsc.org |

| Economic Viability | Cost of starting materials, overall process efficiency. |

Chemical Reactivity and Transformation Pathways of E Ethyl 4 Ethoxy 3 Methyl 2 Oxobut 3 Enoate

Fundamental Reactivity of α,β-Unsaturated Esters and α-Keto Esters

The compound's structure features a conjugated system where a carbon-carbon double bond is adjacent to two carbonyl groups (one ketone, one ester). This conjugation results in multiple electrophilic sites, making it susceptible to attack by a wide range of nucleophiles.

A defining characteristic of α,β-unsaturated carbonyl compounds is their ability to undergo conjugate addition, also known as Michael addition. askfilo.comchiralen.com In this reaction, a nucleophile attacks the β-carbon of the carbon-carbon double bond, rather than the carbonyl carbon. chemspider.com This is because the conjugation creates an electrophilic character at the β-carbon. The reaction proceeds via a resonance-stabilized enolate intermediate, which is then typically protonated to yield the final 1,4-addition product. askfilo.comchemicalbook.com

The Michael reaction is highly versatile, accommodating a wide array of nucleophiles (Michael donors) and α,β-unsaturated substrates (Michael acceptors). askfilo.comnih.gov Common donors include stabilized enolates derived from β-ketoesters, malonates, and β-cyanoesters, as well as non-carbon nucleophiles like amines (aza-Michael) and alcohols (oxa-Michael). nih.gov The acceptor can be an α,β-unsaturated ketone, ester, nitrile, or nitro compound. chemicalbook.comaskfilo.com The general mechanism involves three main steps: formation of the nucleophile (e.g., deprotonation to form an enolate), conjugate addition to the β-carbon, and protonation of the resulting enolate intermediate. askfilo.com

| Michael Acceptor (Analogue) | Michael Donor | Product | Reference |

|---|---|---|---|

| α,β-Unsaturated Ketone (3-Buten-2-one) | β-Keto Ester (Ethyl acetoacetate) | 1,5-Dicarbonyl Compound | chemicalbook.comaskfilo.com |

| α,β-Unsaturated Ester (Methyl crotonate) | Malonic Ester (Diethyl malonate) | Substituted Diester | nih.gov |

| α,β-Unsaturated Nitrile (Acrylonitrile) | Cyanoacetic Ester (Ethyl phenylcyanoacetate) | Substituted Dinitrile/Ester | nih.gov |

The electron-deficient carbon-carbon double bond in α,β-unsaturated esters and ketones makes them excellent dienophiles ("diene-loving") for [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. This powerful transformation forms a six-membered ring by reacting a conjugated diene with a dienophile. The reactivity of the dienophile is significantly enhanced by the presence of electron-withdrawing groups, such as the keto and ester moieties in the title compound's backbone.

While simple α,β-unsaturated ketones have historically been challenging substrates for enantioselective Diels-Alder reactions, modern organocatalysis has enabled their successful participation. Furthermore, α-keto esters can participate in inverse-electron-demand hetero-Diels-Alder reactions, where the keto group itself acts as part of the dienophile, reacting with electron-rich olefins to form highly functionalized dihydropyrans. The unique structure of β,γ-unsaturated α-ketoesters, which possess both an activated carbonyl group and an electron-deficient double bond, allows them to serve as versatile acceptors in various asymmetric [2+4] annulation reactions.

| Dienophile Type (Analogue) | Diene | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| α,β-Unsaturated Ketone | Cyclopentadiene | Normal [4+2] Cycloaddition | Bicyclic Ketone | |

| β,γ-Unsaturated α-Ketoester | Silyloxyvinylindoles | Asymmetric [4+2] Cycloaddition | Functionalized Carbocycle | |

| α-Keto-β,γ-unsaturated Ester | α,β-Unsaturated Hydrazone | Inverse-Electron-Demand oxa-Diels-Alder | Substituted Dihydropyran |

While addition to the C=C double bond is common, reactions can also occur at the carbonyl carbons. For α,β-unsaturated esters, nucleophilic attack at the ester carbonyl carbon (a 1,2-addition pathway) can lead to a nucleophilic acyl substitution reaction. This process involves the formation of a tetrahedral intermediate, followed by the elimination of the alkoxy leaving group (ethoxide in this case). This pathway is competitive with the 1,4-conjugate addition and is favored by "hard," non-stabilized nucleophiles.

Specific Chemical Transformations Involving the Compound

The specific reactivity of (E)-Ethyl 4-ethoxy-3-methyl-2-oxobut-3-enoate can be inferred from the general principles outlined above. Its transformation pathways primarily involve modifications of the ester group and reduction of the unsaturated keto system.

The ethyl ester functional group is amenable to standard transformations, allowing for the derivatization of the molecule. Two primary examples are hydrolysis and transesterification.

Hydrolysis: Under acidic or basic conditions, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid, (E)-4-ethoxy-3-methyl-2-oxobut-3-enoic acid. This reaction introduces a new functional handle for further synthetic modifications.

Transesterification: In the presence of an acid or base catalyst and a different alcohol (e.g., methanol (B129727) or propanol), the ethyl group of the ester can be exchanged. This process is an equilibrium reaction, and the use of the new alcohol as a solvent can drive the reaction to completion, yielding a different alkyl ester.

The reduction of this compound is complex due to the presence of three reducible functional groups: the ketone, the ester, and the carbon-carbon double bond. The outcome of the reduction is highly dependent on the choice of reducing agent and reaction conditions.

Chemoselective Ketone Reduction: Mild hydride reagents, such as sodium borohydride (B1222165) (NaBH₄), are known to selectively reduce ketones and aldehydes in the presence of less reactive esters. chemicalbook.com By analogy, treatment of the title compound with NaBH₄ would be expected to reduce the α-keto group to a secondary alcohol, yielding (E)-ethyl 4-ethoxy-3-hydroxy-3-methylbut-2-enoate, while leaving the ester and the C=C double bond intact.

Conjugate Reduction: The α,β-unsaturated system can undergo a 1,4-reduction, where a hydride is added to the β-carbon and the resulting enolate is protonated at the α-carbon. This saturates the carbon-carbon double bond. Catalytic hydrogenation or specialized reagents like those used in the Meerwein–Ponndorf–Verley reduction can achieve this transformation, often with high chemoselectivity for the C=C bond over the carbonyl groups. This would produce ethyl 4-ethoxy-3-methyl-2-oxobutanoate.

Exhaustive Reduction: Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of reducing both esters and ketones to alcohols. Treatment with LiAlH₄ would likely reduce both the α-keto group and the ethyl ester, and potentially the double bond, leading to a polyol product, 4-ethoxy-3-methylbutane-1,2-diol. The precise outcome would depend on stoichiometry and reaction conditions.

| Reducing Agent | Target Functional Group | Expected Product | Reference (Analogue) |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | α-Keto group | (E)-Ethyl 4-ethoxy-3-hydroxy-3-methylbut-2-enoate | chemicalbook.com |

| Catalytic Hydrogenation (e.g., H₂/Pd) | C=C double bond | Ethyl 4-ethoxy-3-methyl-2-oxobutanoate | |

| Lithium Aluminum Hydride (LiAlH₄) | Keto and Ester groups | 4-Ethoxy-3-methylbutane-1,2-diol | General Reactivity |

Oxidative Transformations

The presence of an electron-rich carbon-carbon double bond in this compound makes it susceptible to various oxidative transformations. While specific studies on this particular molecule are not extensively documented, its reactivity can be inferred from the behavior of structurally similar α,β-unsaturated carbonyl compounds and enol ethers.

One probable oxidative pathway is epoxidation . Due to the electron-donating nature of the ethoxy group, the double bond is activated towards electrophilic attack. However, traditional epoxidation agents like peroxy acids (e.g., m-CPBA) might lead to side reactions, such as the Baeyer-Villiger oxidation of the ketone. A more suitable method would likely involve nucleophilic epoxidation using hydrogen peroxide in the presence of a base. youtube.com This approach is effective for α,β-unsaturated carbonyls as the nucleophilic hydroperoxide anion preferentially attacks the electron-deficient β-carbon. youtube.com

Another potential oxidative transformation is oxidative cleavage . Reagents like ozone (O₃) followed by a workup would cleave the double bond, yielding highly functionalized products. Depending on the workup conditions (reductive or oxidative), this could lead to the formation of an α-keto ester and a formate (B1220265) derivative.

Dihydroxylation , using reagents such as osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄), would lead to the formation of a diol. The stereochemistry of this reaction would be of interest, with syn-dihydroxylation being the typical outcome.

Finally, the ethoxy group itself is not inert to oxidation. Strong oxidizing agents could potentially lead to the cleavage of the enol ether, in a process mechanistically related to the β-scission of alkoxy radicals, to form a diketone or other rearranged products. researchgate.net

Table 1: Plausible Oxidative Transformations of this compound

| Transformation | Reagents | Expected Product(s) | Notes |

|---|---|---|---|

| Epoxidation | H₂O₂, base | Ethyl 2,3-epoxy-4-ethoxy-3-methyl-2-oxobutanoate | Nucleophilic epoxidation is likely favored. youtube.com |

| Ozonolysis | 1. O₃; 2. Me₂S (reductive) or H₂O₂ (oxidative) | Ethyl 2-oxo-3-oxobutanoate + Ethyl formate | Cleavage of the C=C double bond. |

| Dihydroxylation | OsO₄, NMO | Ethyl 3,4-dihydroxy-4-ethoxy-3-methyl-2-oxobutanoate | Typically results in syn-addition. |

Enol Ether Reactivity and Functionalization

The enol ether moiety in this compound is a key determinant of its reactivity. The oxygen atom donates electron density to the double bond, making the β-carbon nucleophilic and susceptible to attack by electrophiles. stackexchange.com

Electrophilic Addition: The β-carbon of the enol ether can be readily protonated by acids, which is the initial step in the hydrolysis of enol ethers to form β-keto esters. stackexchange.comnih.govrsc.orgrsc.org Similarly, it can react with other electrophiles. For instance, halogenation with reagents like N-bromosuccinimide (NBS) would likely lead to the formation of a β-halo-α-keto ester.

Cycloaddition Reactions: The electron-rich double bond of the enol ether makes it a suitable component in cycloaddition reactions. It can act as a dienophile in Diels-Alder reactions, particularly with electron-deficient dienes (inverse-electron-demand Diels-Alder). Furthermore, it can participate in [2+2] cycloadditions with ketenes acs.org and 1,3-dipolar cycloadditions with species like diazomethane (B1218177), which has been studied for γ-alkoxy-α,β-unsaturated esters. imperial.ac.uk

Functionalization via Lithiated Intermediates: Treatment with strong bases like lithium diisopropylamide (LDA) could potentially lead to deprotonation at the γ-position (the methyl group), creating a nucleophilic center that can be functionalized with various electrophiles. nih.gov

Table 2: Potential Functionalization Reactions of the Enol Ether Moiety

| Reaction Type | Reagents/Conditions | Expected Product Type |

|---|---|---|

| Hydrolysis | Aqueous acid | Ethyl 3-methyl-2,4-dioxobutanoate |

| Halogenation | NBS, CCl₄ | Ethyl 3-bromo-4-ethoxy-3-methyl-2-oxobutanoate |

| Diels-Alder Reaction | Electron-deficient diene | Cycloadduct |

| [2+2] Cycloaddition | Ketene (B1206846) | Cyclobutanone derivative |

Mechanistic Investigations of Key Reactions

Understanding Reaction Selectivity (Regio- and Stereoselectivity)

The regioselectivity of electrophilic attack on the enol ether is governed by the electron-donating ethoxy group, which directs electrophiles to the β-carbon. In reactions like Michael additions, where the molecule acts as an acceptor, the situation is more complex. The presence of both an α-keto group and a β-alkoxy group influences the electrophilicity of the β-carbon. Theoretical and experimental studies on Michael additions to similar α,β-unsaturated carbonyls show that the regioselectivity (1,4- vs. 1,2-addition) is dependent on the nature of the nucleophile (hard vs. soft nucleophiles) and the reaction conditions. researchgate.netwikipedia.orgfiu.edu For this compound, soft nucleophiles are expected to favor 1,4-addition (Michael addition).

Stereoselectivity is a crucial aspect of reactions involving this prochiral molecule. In cycloaddition reactions, the facial selectivity will be influenced by the steric bulk of the substituents and potential directing effects of the functional groups. For instance, in diazomethane cycloadditions to γ-alkoxy-α,β-unsaturated esters, the stereochemical outcome has been rationalized by the "inside alkoxy theory," although some exceptions have been noted. imperial.ac.uk Computational studies on [2+2] cycloadditions of related systems have been used to predict and explain the observed stereoselectivity, considering steric, electrostatic, and stereoelectronic effects. acs.org

Role of Keto-Enol Tautomerism in Reactivity

While the primary structure of the title compound is an enol ether, it is also a β-alkoxy-α-ketoester. The corresponding keto tautomer would be a 1,3-dicarbonyl compound. The equilibrium between these forms is a critical factor in its reactivity. Spectroscopic studies, such as NMR, on β-dicarbonyl compounds have been extensively used to investigate the position of the keto-enol equilibrium, which is influenced by factors like solvent polarity and the potential for intramolecular hydrogen bonding. cdnsciencepub.commdpi.comresearchgate.netacs.orgrsc.org In polar solvents, the keto form is often favored, while in nonpolar solvents, the enol form, stabilized by intramolecular hydrogen bonding, can be more prevalent. rsc.org The reactivity of the molecule can be dictated by the dominant tautomer under the reaction conditions. For instance, reactions requiring the enolate will proceed via the keto form.

Proton Transfer and Transition State Analyses

Proton transfer is a fundamental step in many reactions of this compound, most notably in its acid-catalyzed hydrolysis. The mechanism involves the rate-limiting protonation of the β-carbon to form an oxocarbenium ion intermediate. stackexchange.comnih.gov Studies on intramolecularly catalyzed enol ether hydrolysis have shown that the efficiency of this proton transfer can be remarkably high, with the transition state being stabilized by hydrogen bonding. rsc.orgrsc.org

Modern computational chemistry provides powerful tools for analyzing transition states of chemical reactions. ucsb.eduyoutube.com For reactions like cycloadditions or rearrangements involving this molecule, density functional theory (DFT) calculations could be employed to model the transition state geometries and activation energies. acs.orgnih.gov Such analyses would provide insights into the concertedness of the reaction mechanism and the origins of stereoselectivity. acs.org

Comparison of Reactivity with Structurally Similar Compounds

The reactivity of this compound can be better understood by comparing it with related structures.

Comparison with β-Amino-α,β-unsaturated Esters (Enaminones): Enaminones are structurally analogous to the title compound, with a nitrogen atom replacing the enol ether oxygen. Nitrogen is generally more electron-donating than oxygen, making the β-carbon of enaminones more nucleophilic and generally more reactive towards electrophiles. However, the reactivity can be modulated by the substituents on the nitrogen. researchgate.netorganic-chemistry.org

Comparison with β,γ-Unsaturated α-Ketoesters: These isomers possess a different arrangement of functional groups, leading to distinct reactivity profiles. β,γ-Unsaturated α-ketoesters have multiple reaction sites and can participate in a wider variety of catalytic asymmetric transformations, often involving coordination to a metal or organocatalyst through the 1,2-dicarbonyl motif. nih.gov

Comparison with Simpler α,β-Unsaturated Esters (e.g., Ethyl Crotonate): Compared to a simple α,β-unsaturated ester like ethyl crotonate, the presence of the α-keto and β-ethoxy groups in the title compound significantly alters its electronic properties and reactivity. The α-keto group enhances the electrophilicity of the carbonyl carbon and the β-carbon for conjugate addition. The β-ethoxy group, being electron-donating, counteracts this effect to some extent at the β-position but also introduces the characteristic reactivity of an enol ether.

Table 3: Comparison of Reactivity with Structurally Similar Compounds

| Compound Class | Key Structural Difference | Impact on Reactivity |

|---|---|---|

| β-Amino-α,β-unsaturated esters | Nitrogen instead of enol oxygen | Generally more nucleophilic β-carbon. researchgate.net |

| β,γ-Unsaturated α-ketoesters | Isomeric structure | Different reaction modes, often involving the 1,2-dicarbonyl for catalysis. nih.gov |

Strategic Applications in Complex Organic Synthesis

Utilization as a Precursor for Heterocyclic Scaffolds

Heterocyclic compounds are fundamental to medicinal chemistry and materials science. The reactivity of (E)-Ethyl 4-ethoxy-3-methyl-2-oxobut-3-enoate makes it a theoretical candidate for the synthesis of various heterocyclic systems. However, the extent of its practical application is determined by published research findings.

Synthesis of Pyrimidine (B1678525) Derivatives

The pyrimidine nucleus is a core component of numerous biologically active compounds. The synthesis of pyrimidines often involves the condensation of a 1,3-dicarbonyl compound or a related synthon with an amidine or urea (B33335) derivative. While the structure of this compound suggests it could potentially serve as a precursor, a thorough review of scientific literature reveals no specific documented instances of its use for the synthesis of pyrimidine derivatives.

Construction of Pyrazole (B372694) Frameworks

Pyrazoles are another class of heterocycles with widespread applications in pharmaceuticals and agrochemicals. Their synthesis typically involves the reaction of a 1,3-dicarbonyl compound with hydrazine. Despite the potential of this compound to act as a 1,3-dielectrophilic precursor, extensive searches of chemical databases and peer-reviewed journals did not yield specific examples of its application in the construction of pyrazole frameworks.

Formation of Spiro Derivatives

Spirocyclic compounds, characterized by two rings sharing a single atom, are of significant interest due to their unique three-dimensional structures. The synthesis of spiro derivatives can be achieved through various reactions, including cycloadditions and tandem reactions. A comprehensive literature search found no specific reports detailing the use of this compound in the formation of spiro derivatives.

Annulation Reactions and Carbazole (B46965) Synthesis

Annulation reactions are crucial for building cyclic and polycyclic systems, including the carbazole skeleton, which is present in many natural products and functional materials. These syntheses often rely on cyclization reactions of appropriately substituted precursors. At present, there is no specific information in the scientific literature describing the use of this compound in annulation reactions for the synthesis of carbazoles.

Role in the Synthesis of Pharmaceutical and Agrochemical Intermediates

The related compound, ethyl 4-ethoxy-2-oxobut-3-enoate (which lacks the methyl group), is cited as a useful intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its α,β-unsaturated carbonyl structure allows it to participate in key bond-forming reactions like Michael additions and Diels-Alder reactions. However, specific research detailing the role of this compound as an intermediate in the synthesis of named pharmaceutical or agrochemical products is not available in the reviewed literature.

Based on the available information, the following table summarizes the status of research for this compound in the specified applications.

| Application Area | Research Findings |

| Pyrimidine Synthesis | No specific examples found in the literature. |

| Pyrazole Construction | No specific examples found in the literature. |

| Spiro Derivative Formation | No specific examples found in the literature. |

| Carbazole Synthesis | No specific examples found in the literature. |

| Pharmaceutical Intermediates | No specific examples found in the literature. |

| Agrochemical Intermediates | No specific examples found in the literature. |

Contribution to Total Synthesis Methodologies

The total synthesis of complex natural products often relies on the strategic use of versatile building blocks that can introduce key structural motifs and functional groups. While the chemical structure of this compound suggests potential utility in such endeavors, a review of methodologies in total synthesis did not identify any published studies where this specific compound was employed as a key precursor or intermediate.

Development of Novel Synthetic Methodologies Leveraging the Compound's Structure

The unique structural features of This compound , including its conjugated enone system, the presence of an α-keto ester moiety, and the stereochemistry of the double bond, theoretically offer a rich playground for the development of innovative synthetic methods. However, without published research, any discussion of its specific applications remains speculative.

The reactivity of this compound would likely be dictated by the interplay of its functional groups. The electron-deficient double bond would be susceptible to nucleophilic attack, such as in Michael additions. The ketone and ester functionalities could participate in a variety of transformations, including reductions, additions of organometallic reagents, and condensations. The stereochemistry of the molecule could also be leveraged in asymmetric synthesis to control the formation of new stereocenters.

Table 1: Potential Reaction Pathways for this compound (Hypothetical)

| Reaction Type | Reagents and Conditions (Illustrative) | Potential Products |

| Michael Addition | Soft nucleophiles (e.g., Gilman reagents, enamines) | β-substituted α-keto esters |

| Diels-Alder Reaction | Electron-rich dienes | Highly functionalized cyclohexene (B86901) derivatives |

| Nucleophilic Addition | Grignard reagents, organolithium compounds | Tertiary alcohols |

| Reduction | Sodium borohydride (B1222165), lithium aluminum hydride | Diols, β-hydroxy esters |

| Wittig Reaction | Phosphorus ylides | Substituted dienes |

It is important to emphasize that the reactions and potential products listed in the table above are hypothetical and based on the known reactivity of similar functional groups. Experimental validation is necessary to determine the actual chemical behavior of This compound .

The absence of this compound in the current body of scientific literature presents a unique opportunity for future research. A systematic study of its synthesis and reactivity could unveil novel transformations and provide access to complex molecular architectures that are currently difficult to achieve. The development of synthetic routes to this compound and the exploration of its chemical properties would be a valuable contribution to the field of organic chemistry.

Spectroscopic Characterization for Structural Elucidation of E Ethyl 4 Ethoxy 3 Methyl 2 Oxobut 3 Enoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal integrations, the precise connectivity of atoms can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of (E)-Ethyl 4-ethoxy-3-methyl-2-oxobut-3-enoate is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. Based on the analysis of similar compounds, the expected chemical shifts (δ) are detailed below. rsc.org

The ethyl ester group will present as a quartet and a triplet. The methylene (B1212753) protons (O-CH₂-CH₃) are deshielded by the adjacent oxygen atom and are expected to appear as a quartet around δ 4.2 ppm. These protons are coupled to the neighboring methyl protons, which will appear as a triplet at approximately δ 1.3 ppm.

The ethoxy group attached to the double bond also gives rise to a quartet and a triplet. The methylene protons (C=C-O-CH₂-CH₃) are anticipated to resonate at a slightly different chemical shift than the ester's methylene protons, likely around δ 4.0 ppm, due to the electronic environment of the enol ether. The corresponding methyl protons would appear as a triplet around δ 1.2 ppm.

The methyl group attached to the C=C double bond (C=C-CH₃) is expected to produce a singlet in the region of δ 2.4 ppm. rsc.org The vinylic proton, characteristic of the but-3-enoate (B1239731) backbone, would likely appear as a singlet around δ 4.8 ppm. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Ester -OCH₂CH₃ | ~ 4.2 | Quartet (q) |

| Ester -OCH₂CH₃ | ~ 1.3 | Triplet (t) |

| Ethoxy -OCH₂CH₃ | ~ 4.0 | Quartet (q) |

| Ethoxy -OCH₂CH₃ | ~ 1.2 | Triplet (t) |

| C=C-CH₃ | ~ 2.4 | Singlet (s) |

| Vinylic -CH= | ~ 4.8 | Singlet (s) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for each of the ten carbon atoms.

The carbonyl carbons of the ester and ketone groups are the most deshielded, appearing furthest downfield. The ketone carbonyl (C=O) is typically found in the range of δ 190-200 ppm, while the ester carbonyl (COO) is expected around δ 165-175 ppm. rsc.org

The two carbons of the C=C double bond will have characteristic chemical shifts. The carbon atom attached to the ethoxy group (C-4) is expected to be more deshielded than the carbon bearing the methyl group (C-3).

The methylene and methyl carbons of the ethyl ester and ethoxy groups will appear in the upfield region of the spectrum. The methylene carbons, being attached to oxygen, will be in the δ 60-70 ppm range, while the terminal methyl carbons will be found at higher field, typically between δ 14-18 ppm. rsc.org The methyl group attached to the double bond is predicted to resonate in a similar upfield region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Ketone C=O (C-2) | ~195 |

| Ester C=O (C-1) | ~168 |

| C=C-OEt (C-4) | ~160 |

| C=C-CH₃ (C-3) | ~100 |

| Ester -OCH₂CH₃ | ~61 |

| Ethoxy -OCH₂CH₃ | ~65 |

| C=C-CH₃ | ~18 |

| Ester -OCH₂CH₃ | ~14 |

| Ethoxy -OCH₂CH₃ | ~15 |

Two-Dimensional NMR Techniques for Connectivity Assignments

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: This experiment would reveal proton-proton couplings. For instance, it would show a correlation between the quartet and triplet of the ethyl ester group, and similarly for the ethoxy group, confirming their connectivity.

HSQC: This technique correlates directly bonded protons and carbons. It would be used to definitively assign the chemical shifts of the carbon atoms that have attached protons, such as the methylene and methyl groups.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is an excellent method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands.

The most prominent peaks would be due to the carbonyl stretching vibrations. As an α,β-unsaturated keto-ester, two distinct C=O stretching bands are expected. The ketone carbonyl stretch is anticipated in the region of 1685-1666 cm⁻¹, which is lower than a typical saturated ketone due to conjugation with the double bond. orgchemboulder.comlibretexts.org The ester carbonyl stretch is expected to appear at a higher frequency, typically in the 1730-1715 cm⁻¹ range. orgchemboulder.com

The C=C double bond stretch will likely be observed in the 1650-1600 cm⁻¹ region. Additionally, strong C-O stretching vibrations from the ester and enol ether functionalities are expected in the fingerprint region, between 1300-1000 cm⁻¹. orgchemboulder.com The C-H stretching vibrations of the alkyl groups will be present in the 3000-2850 cm⁻¹ range.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| C=O Stretch (Ester) | 1730 - 1715 |

| C=O Stretch (Ketone) | 1685 - 1666 |

| C=C Stretch | 1650 - 1600 |

| C-O Stretch | 1300 - 1000 |

| C-H Stretch (Alkyl) | 3000 - 2850 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure. For this compound (C₁₀H₁₆O₄), the molecular weight is 200.23 g/mol . The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 200.

The fragmentation pattern would likely involve characteristic losses of neutral fragments. Common fragmentation pathways for esters include the loss of the alkoxy group (-OC₂H₅, 45 u) or the entire ester group (-COOC₂H₅, 73 u). Alpha-cleavage adjacent to the carbonyl groups is also a probable fragmentation route. Another potential fragmentation is the McLafferty rearrangement, which is common for carbonyl compounds with a γ-hydrogen, although this is less likely to be the primary pathway in this specific structure. libretexts.org

X-ray Diffraction Crystallography for Solid-State Structure Determination

While no specific crystal structure for this compound has been reported, analysis of a closely related derivative, (E)-Ethyl-4-(4-chlorophenyl)-4-methoxy-2-oxobut-3-enoate, provides insight into the likely solid-state conformation. nih.gov

In the crystal structure of this derivative, the but-3-enoate ethyl ester residue is nearly planar. nih.gov It is expected that this compound would adopt a similar planar conformation in the solid state to maximize conjugation and minimize steric hindrance. The (E)-configuration about the double bond would be confirmed, with the ethoxy group and the keto-ester moiety on opposite sides of the C=C bond. X-ray diffraction would provide precise bond lengths, bond angles, and intermolecular interactions in the crystal lattice.

Spectroscopic Techniques for Isomeric Purity Assessment (E/Z Isomerism)

The determination of isomeric purity is a critical aspect of the structural elucidation of compounds containing carbon-carbon double bonds, such as this compound and its derivatives. The restricted rotation around the C=C bond gives rise to geometric isomers, designated as (E) for entgegen (opposite) and (Z) for zusammen (together), based on the priority of the substituents on each carbon of the double bond. Spectroscopic techniques are powerful tools for differentiating between these isomers and quantifying their relative abundance in a sample. The most effective methods for this purpose include Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through the analysis of chemical shifts and the Nuclear Overhauser Effect (NOE), as well as Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most definitive method for the assignment of (E) and (Z) configurations in alkenes. Several key parameters in both ¹H and ¹³C NMR spectra are sensitive to the geometric arrangement of substituents around the double bond.

¹H NMR Chemical Shifts: The chemical shift of the vinylic proton is highly indicative of the stereochemistry. In α,β-unsaturated ketoesters, the vinylic proton of the (E)-isomer is typically found at a lower field (higher ppm value) compared to the corresponding proton in the (Z)-isomer. This is due to the anisotropic deshielding effect of the carbonyl group, which is in closer proximity to the vinylic proton in the (E) configuration. While this compound lacks a vinylic proton, the chemical shifts of the methyl and ethoxy groups attached to the double bond are influenced by their spatial relationship with the other substituents. For the target molecule, the methyl group at the C3 position would likely exhibit different chemical shifts in the (E) and (Z) isomers due to the varying proximity to the carbonyl and ester groups.

Nuclear Overhauser Effect (NOE) Spectroscopy: The Nuclear Overhauser Effect is a phenomenon where the irradiation of a specific proton resonance can lead to an enhancement of the signal intensity of other protons that are close in space (typically within 5 Å). libretexts.org This through-space correlation is invaluable for determining stereochemistry. In a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment on a mixture of (E) and (Z) isomers of Ethyl 4-ethoxy-3-methyl-2-oxobut-3-enoate, one would expect to see specific correlations that differentiate the two. For the (E)-isomer, irradiation of the methyl group protons (at C3) should show an NOE correlation with the protons of the ethoxy group at the C4 position. Conversely, for the (Z)-isomer, a stronger NOE would be anticipated between the methyl group protons and the ester ethyl group. These distinct spatial relationships provide unambiguous assignments of the isomers. libretexts.org One- and two-dimensional NOESY/EXSY experiments are effective in detecting equilibrating diastereomers. acs.org

Illustrative ¹H NMR Data for Analogous α,β-Unsaturated Esters:

| Compound | Isomer | Proton | Chemical Shift (δ, ppm) |

| Ethyl 3-methyl-2-pentenoate | (E) | =CH | 5.65 |

| (Z) | =CH | 5.60 | |

| Ethyl 3-ethoxyacrylate | (E) | =CH-CO | 5.08 |

| =CH-O | 7.55 | ||

| (Z) | =CH-CO | 4.63 | |

| =CH-O | 6.45 |

This table is interactive. Users can sort and filter the data.

Ultraviolet-Visible (UV-Vis) Spectroscopy

For α,β-unsaturated esters, the π → π* transition is the most intense and informative absorption. Generally, the (E)-isomer, being more linear and often having a more planar conformation, allows for more effective orbital overlap in the conjugated system. This typically results in a longer λmax and a higher molar absorptivity (ε) compared to the (Z)-isomer, which may experience steric hindrance that forces the chromophore out of planarity, thereby reducing the extent of conjugation. libretexts.orgmasterorganicchemistry.com The introduction of an ethoxy substituent can lead to a bathochromic shift (shift to longer wavelength). mdpi.com

Expected UV-Vis Absorption Data:

| Isomer of Ethyl 4-ethoxy-3-methyl-2-oxobut-3-enoate | Expected λmax (nm) | Rationale |

| (E)-isomer | Longer Wavelength | More planar conformation, leading to more effective conjugation. |

| (Z)-isomer | Shorter Wavelength | Potential steric hindrance leading to a less planar conformation and reduced conjugation. |

This table is interactive. Users can sort and filter the data.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the vibrational modes of functional groups within a molecule. For distinguishing between (E) and (Z) isomers of α,β-unsaturated esters, the most diagnostic bands are typically the C=C and C=O stretching vibrations.

The C=C stretching frequency in conjugated systems is sensitive to the substitution pattern and stereochemistry. In general, the (E)-isomer may exhibit a slightly different C=C stretching frequency compared to the (Z)-isomer due to differences in the dipole moment of the bond and coupling with other vibrations. The C=O stretching frequency can also be affected by the geometry of the molecule, as the extent of conjugation influences the single-bond character of the carbonyl group. A more effectively conjugated system, as is often the case in the (E)-isomer, will have a lower C=O stretching frequency (wavenumber).

Typical IR Absorption Frequencies for Conjugated Esters:

| Functional Group | Isomer | Typical Wavenumber (cm⁻¹) |

| C=O Stretch | (E) | 1715 - 1730 |

| (Z) | 1720 - 1735 | |

| C=C Stretch | (E) | 1630 - 1650 |

| (Z) | 1635 - 1655 |

This table is interactive. Users can sort and filter the data.

Computational and Theoretical Investigations of E Ethyl 4 Ethoxy 3 Methyl 2 Oxobut 3 Enoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the properties of molecules. These methods solve the Schrödinger equation for a given molecular system, yielding detailed information about its electronic structure and energy.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is based on the principle that the energy of a molecule can be determined from its electron density.

Geometry Optimization: The first step in a typical DFT study is geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in the molecule—the structure with the lowest potential energy. For (E)-Ethyl 4-ethoxy-3-methyl-2-oxobut-3-enoate, this would involve calculating bond lengths, bond angles, and dihedral angles that result in the global energy minimum. The resulting optimized structure provides a realistic representation of the molecule's shape.

Electronic Structure: Once the geometry is optimized, DFT calculations can elucidate the electronic structure. This includes the distribution of electron density, molecular electrostatic potential (MEP), and atomic charges. The MEP map would visualize regions of positive and negative electrostatic potential on the molecule's surface, identifying sites susceptible to nucleophilic or electrophilic attack. For this enoate, the oxygen atoms of the carbonyl and ethoxy groups would be expected to show negative potential, while the hydrogen atoms and parts of the carbon skeleton would exhibit positive potential.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The interaction between these two orbitals is key to understanding chemical reactivity. wikipedia.orgyoutube.com

HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. Its energy level is related to the ionization potential. For this compound, the HOMO would likely be localized over the C=C double bond and the adjacent oxygen atom of the enol ether, which are the most electron-rich parts of the molecule.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor. Its energy is related to the electron affinity. The LUMO is expected to be distributed over the α,β-unsaturated keto-ester moiety, particularly the C=C-C=O conjugated system.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. researchgate.net A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive. FMO analysis would provide the specific energy values for the HOMO, LUMO, and the energy gap, allowing for the prediction of the molecule's kinetic stability and its potential role in chemical reactions.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.50 (Example Value) |

| ELUMO | -1.20 (Example Value) |

| Energy Gap (ΔE) | 5.30 (Example Value) |

Analysis of Intramolecular and Intermolecular Interactions

Understanding the non-covalent forces within and between molecules is essential for predicting crystal packing, physical properties, and biological interactions.

Hirshfeld Surface Analysis and Energy Frameworks

Energy Frameworks: This analysis provides a visual representation of the energetic architecture of a crystal by calculating the interaction energies between molecules. rsc.orgcrystalexplorer.net The frameworks are depicted as cylinders connecting the centers of mass of interacting molecules, with the cylinder radius being proportional to the interaction strength. researchgate.netrsc.org This method allows for the clear visualization of the topology and anisotropy of intermolecular forces, helping to rationalize the mechanical and physical properties of the crystal. rsc.org

Non-Covalent Interaction (NCI) Studies

The Non-Covalent Interaction (NCI) index is a powerful tool for visualizing weak interactions in real space. wikipedia.org It is based on the electron density and its derivatives, particularly the reduced density gradient. acs.org The NCI analysis generates 3D isosurfaces that represent different types of non-covalent interactions. jussieu.fr These surfaces are typically color-coded:

Blue: Strong, attractive interactions like hydrogen bonds.

Green: Weak, attractive van der Waals interactions.

Red: Strong, repulsive interactions, such as steric clashes. chemtools.org

For the target molecule, an NCI plot would visually confirm the presence of weak C-H···O hydrogen bonds and van der Waals contacts between the ethyl and methyl groups of neighboring molecules in a crystal structure.

Natural Bond Orbital (NBO) Analysis for Charge Transfer

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. uni-muenchen.de This method is particularly useful for studying charge transfer and intramolecular delocalization effects. taylorandfrancis.comniscair.res.in

The analysis quantifies the stabilization energy (E(2)) associated with the interaction between a filled (donor) NBO and an empty (acceptor) NBO. taylorandfrancis.com A high E(2) value indicates a strong electronic delocalization or hyperconjugative interaction. taylorandfrancis.com For this compound, NBO analysis could be used to investigate:

The delocalization of π-electrons across the conjugated system.

Hyperconjugative interactions between C-H or C-C sigma bonds and adjacent empty π* orbitals.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(O1) | π(C2=C3) | 25.5 (Example Value) |

| π(C2=C3) | π(C1=O2) | 18.2 (Example Value) |

| σ(C-H) | π*(C=C) | 2.1 (Example Value) |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for elucidating the intricate details of reaction mechanisms involving this compound. The molecule possesses several reactive sites, including the carbon-carbon double bond, the ketone carbonyl group, and the ester moiety. The presence of an enol ether functionality significantly influences its reactivity.

As an electron-rich alkene due to the electron-donating ethoxy group at the 4-position, the C=C double bond is highly susceptible to attack by electrophiles. wikipedia.orgalfa-chemistry.com Computational studies on analogous α,β-unsaturated systems reveal that reactions such as Michael additions and Diels-Alder cycloadditions are common pathways.

In a typical Michael addition, a nucleophile would preferentially attack the β-carbon (C3), leading to the formation of an enolate intermediate. DFT calculations can map the potential energy surface of this reaction, identifying the transition state structures and calculating the activation energy barriers. For instance, the reaction with a simple nucleophile like a thiolate anion can be modeled to understand the stereochemical outcome and the influence of the methyl and ethoxy substituents on the reaction rate.

Table 1: Hypothetical Activation Energies for Nucleophilic Addition to this compound Calculated via DFT

| Nucleophile | Reaction Type | Calculated Activation Energy (kcal/mol) |

| Methanethiolate | Michael Addition | 12.5 |

| Ammonia | Michael Addition | 18.2 |

| Methylamine | Michael Addition | 16.8 |

| Cyanide | 1,2-addition to ketone | 22.1 |

Note: The data in this table is illustrative and based on typical values for similar α,β-unsaturated systems. Specific experimental or computational validation for this compound is required.

Furthermore, computational modeling can elucidate the mechanism of electrophilic attack on the double bond. For example, in an acid-catalyzed hydrolysis, the initial step would be the protonation of the α-carbon (C2), which is the rate-determining step in the hydrolysis of many enol ethers. alfa-chemistry.com DFT calculations can model the proton transfer from a hydronium ion and determine the energy profile for the subsequent steps leading to the cleavage of the enol ether.

Prediction of Reactivity and Selectivity Parameters

Computational chemistry offers a suite of parameters to predict the reactivity and selectivity of this compound. Analysis of the frontier molecular orbitals (HOMO and LUMO) provides crucial information about the molecule's nucleophilic and electrophilic character.

The Highest Occupied Molecular Orbital (HOMO) is expected to be localized primarily on the carbon-carbon double bond, consistent with the electron-donating nature of the enol ether. A higher HOMO energy indicates greater nucleophilicity and susceptibility to electrophilic attack. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is likely centered on the conjugated system, particularly the carbonyl carbon and the β-carbon, indicating these as the primary sites for nucleophilic attack.

Electrostatic potential (ESP) maps can visually represent the electron density distribution and predict sites of interaction. For this compound, the ESP map would show a region of negative potential (electron-rich) around the oxygen atoms of the carbonyl and ethoxy groups, and a region of positive potential (electron-poor) around the carbonyl carbon and the β-carbon.

Table 2: Predicted Reactivity Indices for this compound

| Parameter | Predicted Value | Interpretation |

| HOMO Energy | -6.5 eV | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | -1.2 eV | Indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 5.3 eV | Reflects the molecule's kinetic stability. |

| Mulliken Charge on C2 | -0.25 | Suggests a site for electrophilic attack. |

| Mulliken Charge on C3 | +0.15 | Suggests a site for nucleophilic attack. |

Note: These values are representative and would be obtained from quantum chemical calculations (e.g., DFT at the B3LYP/6-31G level of theory).*

These computational parameters are invaluable in predicting the regioselectivity of reactions. For instance, in a reaction with a soft nucleophile, the attack will be favored at the site with the largest LUMO coefficient (likely C3), leading to a Michael-type addition. A hard nucleophile might preferentially attack the site with the largest positive charge (the carbonyl carbon).

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are employed to explore the conformational landscape and dynamic behavior of this compound. cwu.edu While the "(E)" designation specifies the geometry around the C3-C4 double bond, the molecule still possesses significant conformational flexibility due to the rotation around several single bonds, such as the C-O bonds of the ethoxy and ester groups.

The simulations can reveal the most populated conformational states in different environments, such as in the gas phase or in various solvents. This information is critical for understanding how the molecule's shape influences its reactivity and biological activity.

Table 3: Torsional Angle Preferences for Key Dihedrals in this compound from a Hypothetical MD Simulation

| Dihedral Angle | Description | Most Populated Angle (degrees) |

| O=C-C=C | s-trans vs. s-cis of the enone | ~180 (s-trans) |

| C-O-C-C | Orientation of the ester ethyl group | ~175 |

| C=C-O-C | Orientation of the enol ether ethyl group | ~160 |

Note: This data is illustrative of what an MD simulation could reveal. The preference for the s-trans conformation of the enone system is common in α,β-unsaturated carbonyl compounds to minimize steric hindrance.

By analyzing the trajectories from MD simulations, it is possible to identify transient conformations that might be important for reactivity. The flexibility of the molecule can allow it to adopt specific shapes to fit into the active site of an enzyme or to facilitate a particular reaction pathway.

Future Research Directions and Emerging Trends

Exploration of New Catalytic Systems for Synthesis and Transformation

The development of novel catalytic systems is paramount for the efficient and selective synthesis and transformation of complex molecules like (E)-Ethyl 4-ethoxy-3-methyl-2-oxobut-3-enoate. Future research will likely focus on several key areas:

Transition Metal Catalysis: The use of transition metals such as palladium, copper, and ruthenium in catalysis is a well-established field that continues to evolve. organic-chemistry.orgorganic-chemistry.org For the synthesis of α,β-unsaturated esters, copper-catalyzed methods have shown promise. organic-chemistry.org Future work could explore the use of earth-abundant metals as more sustainable catalysts. Research into bimetallic systems may also lead to novel reactivity and selectivity, as has been observed in the dimerization and C-H activation of methyl acrylate. nih.gov

Organocatalysis: Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional methods. nih.govrsc.org Chiral amines and phosphoric acids have been successfully employed in the synthesis of related chiral molecules. nih.govmdpi.com The development of new bifunctional organocatalysts could enable highly enantioselective syntheses of this compound and its derivatives.

Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity and mild reaction conditions. Carboxylic acid reductases, for example, have been used in chemo-enzymatic approaches to synthesize α,β-unsaturated esters. nih.gov Future research may involve the discovery or engineering of enzymes capable of directly synthesizing or modifying this compound with high stereocontrol.

Development of Asymmetric Synthesis Approaches

The presence of a stereocenter in many biologically active molecules necessitates the development of asymmetric synthetic methods. For this compound, which does not inherently possess a chiral center, asymmetric transformations of this scaffold are of high interest.

Key strategies that are expected to be developed include:

Asymmetric Michael Additions: The conjugated system in α,β-unsaturated ketoesters is susceptible to nucleophilic attack. Asymmetric aza-Michael reactions have been developed for α,β-unsaturated ketones using chiral organic catalysts. nih.gov Similar strategies could be applied to this compound to introduce a chiral center at the β-position.

Asymmetric Aldol (B89426) and Mannich Reactions: Vinylogous aldol and Mannich reactions of related compounds like silyloxyfurans have been achieved with high enantioselectivity using chiral metal complexes. nih.gov These methods could be adapted to introduce functionality at the γ-position of the butenoate backbone.

Phase-Transfer Catalysis: Asymmetric phase-transfer catalysis has proven effective for the α-alkylation of cyclic β-keto esters and amides using cinchona-derived catalysts. rsc.orgnih.gov This approach could be explored for the enantioselective functionalization of derivatives of this compound.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis offer significant advantages in terms of safety, scalability, and efficiency. The integration of the synthesis and transformation of this compound into these platforms is an emerging trend.

Continuous Flow Synthesis: Flow reactors have been successfully used for the synthesis of α-ketoesters and for the multi-step synthesis of 1,4-disubstituted 1,2,3-triazoles from α,β-unsaturated carbonyls. researchgate.netrsc.org These systems allow for precise control over reaction parameters, leading to improved yields and purity.

Automated Platforms: Fully automated platforms that combine robotic reagent handling with real-time reaction monitoring are revolutionizing polymer synthesis and could be adapted for small molecule synthesis. rsc.orggormleylab.com Such systems, like the SynFini™ platform, leverage artificial intelligence to optimize reaction conditions and accelerate the discovery of new molecules and synthetic routes. youtube.com

Investigation of Advanced Functionalization Strategies

To expand the synthetic utility of this compound, the development of advanced functionalization strategies is crucial.

C-H Activation: Direct C-H activation is a powerful tool for forging new carbon-carbon and carbon-heteroatom bonds. Ruthenium-catalyzed C-H activation has been used for the alkylation of 3-formylbenzofurans with acrylates. nih.gov Exploring C-H activation at various positions of the butenoate scaffold could lead to novel derivatives.

Multicomponent Reactions: One-pot multicomponent reactions are highly efficient for building molecular complexity. Polyfunctionalized acrylates have been synthesized through one-pot reactions involving arylamines, methyl propiolate, and other building blocks. nih.gov Designing new multicomponent reactions that incorporate this compound would be a significant advancement.

Radical Chemistry: Radical reactions offer unique pathways for functionalization. The radical 1,2,3-tricarbofunctionalization of α-vinyl-β-ketoesters has been demonstrated, showcasing the potential of radical chemistry to create complex molecular architectures. semanticscholar.org

Synergistic Experimental and Computational Studies to Elucidate Complex Mechanisms

A deep understanding of reaction mechanisms is essential for the rational design of new catalysts and synthetic methods. The combination of experimental and computational approaches provides a powerful platform for these investigations.

Density Functional Theory (DFT) Studies: DFT calculations are widely used to investigate reaction pathways, transition state structures, and the origins of selectivity. nih.govrsc.org Such studies can provide valuable insights into the mechanisms of catalytic reactions involved in the synthesis and transformation of α,β-unsaturated esters. researchgate.netmdpi.comnih.gov For example, DFT has been used to study the reaction of the nitrate (B79036) radical with alkenes, providing a detailed mechanistic understanding. researchgate.net

Kinetic and Spectroscopic Studies: Experimental techniques such as kinetic analysis and in-situ spectroscopy can provide crucial data to validate and refine computational models. The combination of these approaches has been successfully used to study the mechanism of diboration reactions of alkynes. nih.gov

The future of research on this compound and related compounds is bright, with numerous opportunities for innovation in catalysis, asymmetric synthesis, automation, functionalization, and mechanistic understanding. These advancements will undoubtedly contribute to the development of new synthetic methodologies and the discovery of novel molecules with important applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-Ethyl 4-ethoxy-3-methyl-2-oxobut-3-enoate, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The compound can be synthesized via α,β-homodiarylation of vinyl esters, with yields improved by optimizing catalysts (e.g., palladium-based systems) and temperature control (80–100°C). Stereochemical integrity is maintained by using enantioselective catalysts and monitoring reaction progress with thin-layer chromatography (TLC) . For purification, column chromatography with hexane/ethyl acetate gradients is recommended to isolate the E-isomer selectively .

Q. What spectroscopic techniques are critical for characterizing its purity and confirming the E-configuration?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the E-configuration via coupling constants (e.g., J = 12–16 Hz for trans-alkene protons). Infrared (IR) spectroscopy confirms the presence of carbonyl (C=O, ~1700 cm⁻¹) and ester (C-O, ~1250 cm⁻¹) groups. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography provides definitive structural proof if single crystals are obtainable .

Advanced Research Questions